molecular formula C19H22FNO B14947373 N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine

N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine

Cat. No.: B14947373
M. Wt: 299.4 g/mol
InChI Key: UNLQTVAVWVMEFK-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cyclopentyl group, a fluorobenzyl group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)cyclopentylamine
  • N-cyclopentyl-N-(4-fluorobenzyl)amine

Uniqueness

N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is unique due to the presence of both cyclopentyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]cyclopentanamine

InChI

InChI=1S/C19H22FNO/c20-17-11-9-15(10-12-17)14-22-19-8-4-1-5-16(19)13-21-18-6-2-3-7-18/h1,4-5,8-12,18,21H,2-3,6-7,13-14H2

InChI Key

UNLQTVAVWVMEFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)F

Origin of Product

United States

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